molecular formula C18H13N3O2S2 B2679609 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 477326-98-0

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2679609
CAS No.: 477326-98-0
M. Wt: 367.44
InChI Key: MIHDFUBLOSCIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring fused to a thiazole ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole and thiazole rings

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antimicrobial drugs.

Medicine: The compound has been studied for its potential therapeutic effects, including its use in treating infections and inflammatory conditions. Its mechanism of action involves interfering with microbial cell wall synthesis and disrupting cellular processes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.

Comparison with Similar Compounds

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound shares a similar benzothiazole structure but lacks the thiazole and methoxybenzamide groups.

  • N-(3-hydroxyphenyl)-octanamide: This compound contains a benzothiazole ring but has a different substituent group.

Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide stands out due to its dual-ring structure and the presence of the methoxybenzamide group, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)16(22)21-18-20-14(10-24-18)17-19-13-7-2-3-8-15(13)25-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHDFUBLOSCIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.